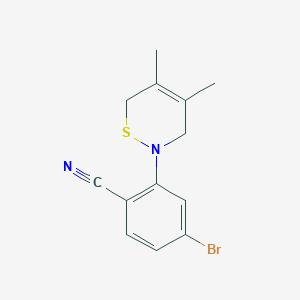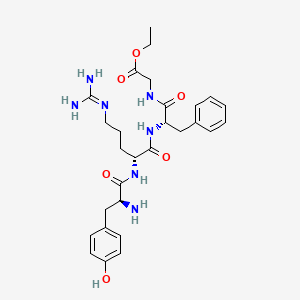
Tyrosyl-arginyl-phenylalanyl-glycine ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tyrosyl-arginyl-phenylalanyl-glycine ethyl ester is a synthetic peptide compound composed of the amino acids tyrosine, arginine, phenylalanine, and glycine, with an ethyl ester group attached to the glycine residue
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tyrosyl-arginyl-phenylalanyl-glycine ethyl ester typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The glycine residue is attached to the resin.
Coupling reactions: Each subsequent amino acid (phenylalanine, arginine, and tyrosine) is coupled to the growing peptide chain using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Deprotection: After each coupling step, the protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage and esterification: The completed peptide is cleaved from the resin, and the glycine residue is esterified with ethanol to form the ethyl ester
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tyrosyl-arginyl-phenylalanyl-glycine ethyl ester can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target the arginine residue, converting it to citrulline.
Substitution: The phenylalanine residue can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Electrophiles such as bromine or chlorine in the presence of a catalyst
Major Products
Oxidation: Dityrosine, hydroxylated tyrosine derivatives.
Reduction: Citrulline.
Substitution: Halogenated phenylalanine derivatives
Applications De Recherche Scientifique
Tyrosyl-arginyl-phenylalanyl-glycine ethyl ester has several scientific research applications:
Biochemistry: Used as a model peptide to study protein-protein interactions and enzyme-substrate specificity.
Pharmacology: Investigated for its potential as a therapeutic agent due to its ability to interact with specific receptors and enzymes.
Materials Science: Utilized in the development of peptide-based materials with unique properties
Mécanisme D'action
The mechanism of action of tyrosyl-arginyl-phenylalanyl-glycine ethyl ester involves its interaction with specific molecular targets such as enzymes and receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. This binding can modulate the activity of the target, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tyrosyl-arginyl-phenylalanyl-glycine: Lacks the ethyl ester group, which may affect its solubility and bioavailability.
Phenylalanyl-glycine ethyl ester: Lacks the tyrosine and arginine residues, which may reduce its biological activity.
Tyrosyl-glycine ethyl ester: Lacks the arginine and phenylalanine residues, which may alter its interaction with molecular targets
Uniqueness
Tyrosyl-arginyl-phenylalanyl-glycine ethyl ester is unique due to its specific sequence of amino acids and the presence of the ethyl ester group. This combination of features allows it to interact with a wide range of molecular targets and exhibit diverse biological activities .
Propriétés
Numéro CAS |
90549-84-1 |
|---|---|
Formule moléculaire |
C28H39N7O6 |
Poids moléculaire |
569.7 g/mol |
Nom IUPAC |
ethyl 2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]acetate |
InChI |
InChI=1S/C28H39N7O6/c1-2-41-24(37)17-33-26(39)23(16-18-7-4-3-5-8-18)35-27(40)22(9-6-14-32-28(30)31)34-25(38)21(29)15-19-10-12-20(36)13-11-19/h3-5,7-8,10-13,21-23,36H,2,6,9,14-17,29H2,1H3,(H,33,39)(H,34,38)(H,35,40)(H4,30,31,32)/t21-,22+,23-/m0/s1 |
Clé InChI |
YICQMKKXXLILAB-ZRBLBEILSA-N |
SMILES isomérique |
CCOC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES canonique |
CCOC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


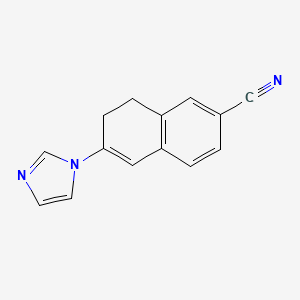
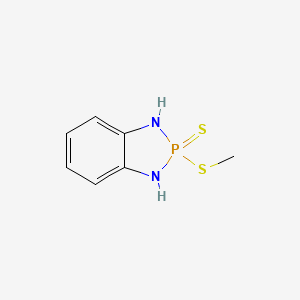
![11,13-Dioxadispiro[4.0.4.3]tridecan-12-one](/img/structure/B14373443.png)
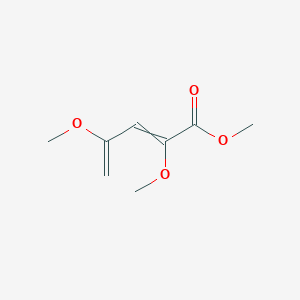

![N-(2-Nitrothieno[2,3-b]pyridin-3-yl)acetamide](/img/structure/B14373470.png)
![2,2'-(Diphenylmethylene)bis[4-methyl-6-(2-methylcyclohexyl)phenol]](/img/structure/B14373474.png)


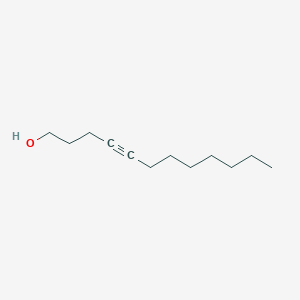
![5-Methyl-2-[(2-methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14373501.png)

![Benzamide, 3-chloro-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-](/img/structure/B14373508.png)
